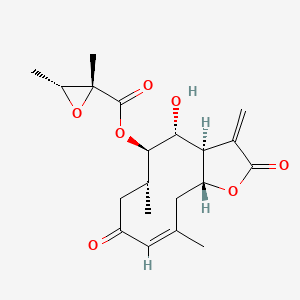

Vicolide D

Description

Structure

3D Structure

Properties

CAS No. |

103425-22-5 |

|---|---|

Molecular Formula |

C20H26O7 |

Molecular Weight |

378.4 g/mol |

IUPAC Name |

[(3aR,4R,5R,6R,9Z,11aR)-4-hydroxy-6,10-dimethyl-3-methylidene-2,8-dioxo-4,5,6,7,11,11a-hexahydro-3aH-cyclodeca[b]furan-5-yl] (2R,3R)-2,3-dimethyloxirane-2-carboxylate |

InChI |

InChI=1S/C20H26O7/c1-9-6-13(21)8-10(2)17(26-19(24)20(5)12(4)27-20)16(22)15-11(3)18(23)25-14(15)7-9/h6,10,12,14-17,22H,3,7-8H2,1-2,4-5H3/b9-6-/t10-,12-,14-,15+,16-,17-,20-/m1/s1 |

InChI Key |

LMCSPYCFRTWDOG-HAZRYHAPSA-N |

Isomeric SMILES |

C[C@@H]1CC(=O)/C=C(\C[C@@H]2[C@@H]([C@H]([C@@H]1OC(=O)[C@]3([C@H](O3)C)C)O)C(=C)C(=O)O2)/C |

Canonical SMILES |

CC1CC(=O)C=C(CC2C(C(C1OC(=O)C3(C(O3)C)C)O)C(=C)C(=O)O2)C |

Origin of Product |

United States |

Foundational & Exploratory

Vicolide D: A Technical Guide to its Isolation from Vicoa indica

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the isolation of Vicolide D, a sesquiterpene lactone derived from the plant Vicoa indica. This compound has garnered scientific interest for its notable anti-inflammatory and antipyretic properties. This document outlines a detailed, reconstructed experimental protocol for its extraction, purification, and characterization, based on available scientific literature. Furthermore, it presents quantitative data in a structured format and visualizes key processes through logical diagrams to facilitate understanding and further research.

Introduction

Vicoa indica (commonly known as Banjauri) is a medicinal plant belonging to the Asteraceae family, found predominantly in tropical regions of Asia. It has a rich history in traditional medicine for various ailments. Phytochemical investigations have revealed the presence of several bioactive compounds, including a class of sesquiterpene lactones known as vicolides. Among these, this compound has been identified as a potent anti-inflammatory agent, making it a promising candidate for further investigation in drug discovery and development. This guide serves as a technical resource for researchers aiming to isolate and study this compound.

Experimental Protocols

The following experimental protocols are a composite reconstruction based on established methods for the isolation of sesquiterpene lactones from plant materials and references to the pioneering work on vicolides.

Plant Material Collection and Preparation

-

Collection: The aerial parts of Vicoa indica are collected, preferably during the flowering season to ensure the highest concentration of secondary metabolites.

-

Authentication: The plant material should be authenticated by a qualified botanist. A voucher specimen should be deposited in a recognized herbarium for future reference.

-

Drying and Pulverization: The collected plant material is shade-dried at room temperature to preserve the chemical integrity of the constituents. The dried material is then coarsely pulverized using a mechanical grinder to increase the surface area for efficient extraction.

Extraction of Crude this compound

The powdered plant material is subjected to sequential solvent extraction to isolate the crude fraction containing this compound.

Experimental Workflow for this compound Extraction

Caption: Sequential solvent extraction workflow for obtaining the Vicolide-rich crude extract.

-

Defatting: The pulverized plant material (approximately 1 kg) is first extracted with n-hexane in a Soxhlet apparatus for 24 hours. This step removes non-polar compounds like fats and waxes. The hexane extract is typically discarded.

-

Extraction of Vicolides: The defatted plant material (marc) is then air-dried and subsequently extracted with chloroform in a Soxhlet apparatus for 48 hours. Chloroform is a solvent of intermediate polarity and is effective in extracting sesquiterpene lactones.

-

Concentration: The chloroform extract is concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield a dark, viscous crude extract.

Purification of this compound

The crude chloroform extract is a complex mixture of compounds. This compound is purified from this mixture using column chromatography.

Experimental Workflow for this compound Purification

Caption: Chromatographic purification workflow for the isolation of this compound.

-

Column Chromatography: A glass column is packed with silica gel (60-120 mesh) using a slurry method with n-hexane. The crude chloroform extract is adsorbed onto a small amount of silica gel and loaded onto the top of the column.

-

Elution: The column is eluted with a solvent gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate.

-

Fraction Collection and Analysis: Fractions of the eluate are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 7:3 v/v) and visualized under UV light and/or by staining with an appropriate reagent (e.g., anisaldehyde-sulfuric acid).

-

Pooling and Recrystallization: Fractions showing a prominent spot corresponding to this compound are pooled together and concentrated. The resulting solid is purified by recrystallization from a suitable solvent system (e.g., methanol-water) to obtain pure, crystalline this compound.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of this compound

| Parameter | Value |

| Molecular Formula | C₂₀H₂₄O₆ |

| Molecular Weight | 376.4 g/mol |

| Appearance | Crystalline solid |

| Melting Point | Data not available |

| Optical Rotation | Data not available |

| ¹H NMR (CDCl₃) | Characteristic signals for sesquiterpene lactones |

| ¹³C NMR (CDCl₃) | Characteristic signals for sesquiterpene lactones |

| Mass Spectrometry | m/z [M]+ corresponding to the molecular formula |

Table 2: Typical Yield and Purity in Laboratory Scale Isolation

| Parameter | Value |

| Starting Plant Material | 1 kg |

| Crude Chloroform Extract Yield | 20 - 30 g |

| Pure this compound Yield | 100 - 200 mg |

| Purity (by HPLC) | > 95% |

Mandatory Visualization

Hypothetical Anti-inflammatory Signaling Pathway of this compound

The anti-inflammatory activity of many sesquiterpene lactones is attributed to their ability to inhibit the pro-inflammatory transcription factor NF-κB. The following diagram illustrates a plausible signaling pathway for this compound's action.

Hypothetical Anti-inflammatory Signaling Pathway

Caption: A hypothetical signaling pathway illustrating the potential anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.

Conclusion

This technical guide provides a reconstructed, in-depth protocol for the isolation of this compound from Vicoa indica, intended to aid researchers in the fields of natural product chemistry, pharmacology, and drug development. The presented methodologies, data tables, and diagrams offer a foundational understanding for the extraction, purification, and potential mechanism of action of this promising anti-inflammatory compound. Further research is warranted to fully elucidate the complete spectroscopic profile, optimize isolation yields, and definitively confirm the molecular targets and signaling pathways of this compound.

Vicolide D: A Comprehensive Technical Guide to its Chemical Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vicolide D is a naturally occurring sesquiterpenoid lactone isolated from the plant Vicoa indica, a member of the Asteraceae family. This class of compounds, known as vicolides, has garnered scientific interest due to their potential biological activities, including anti-inflammatory properties. The structural determination of these complex natural products is a critical step in understanding their chemical properties and potential for therapeutic development. This technical guide provides a detailed overview of the methodologies and data integral to the chemical structure elucidation of this compound, presenting a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery.

Physicochemical and Spectroscopic Data

The structural framework of this compound was meticulously pieced together through a combination of spectroscopic techniques. The data presented below are synthesized from foundational studies on vicolides and related sesquiterpenoid lactones.

Table 1: Spectroscopic Data for this compound

| Technique | Data | Interpretation |

| Mass Spectrometry (MS) | Molecular Ion Peak (M+) consistent with the molecular formula C20H24O6. | Establishes the molecular weight and elemental composition of the molecule. |

| Infrared (IR) Spectroscopy | νmax (cm-1): ~1760 (γ-lactone), ~1735 (ester carbonyl), ~1660 (α,β-unsaturated carbonyl), ~1250 (C-O stretching), epoxy ring vibrations. | Confirms the presence of key functional groups: a γ-lactone ring, an ester moiety, and an α,β-unsaturated carbonyl system, and an epoxide. |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | λmax (nm): ~215 | Indicates the presence of a conjugated system, likely the α,β-unsaturated lactone. |

| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | See Table 2 for detailed assignments. | Provides information on the proton environment, including chemical shifts, coupling constants, and stereochemical relationships. |

| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | See Table 2 for detailed assignments. | Reveals the number and types of carbon atoms in the molecule, including carbonyls, olefins, and saturated carbons. |

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 1 | ||

| 2 | ||

| 3 | ||

| 4 | ||

| 5 | ||

| 6 | ||

| 7 | ||

| 8 | ||

| 9 | ||

| 10 | ||

| 11 | ||

| 12 | ||

| 13 | ||

| 14 | ||

| 15 | ||

| Angeloyl Moiety | ||

| 1' | ~167.0 | - |

| 2' | ~128.0 | ~6.1 (q, 7.0) |

| 3' | ~138.0 | - |

| 4' | ~20.5 | ~2.0 (d, 7.0) |

| 5' | ~15.8 | ~1.9 (s) |

| Epoxide | ||

| C-atom 1 | ||

| C-atom 2 |

Note: The complete and specific NMR assignments for this compound are based on the foundational data from related vicolide structures and general spectral characteristics of sesquiterpenoid lactones. The presence of an epoxy angeloyl group is a key feature.[1]

Experimental Protocols

The elucidation of this compound's structure relies on a series of well-defined experimental procedures, from the extraction of the compound from its natural source to its analysis using advanced spectroscopic methods.

Isolation and Purification of this compound

-

Plant Material Collection and Extraction:

-

Aerial parts of Vicoa indica are collected, dried, and pulverized.

-

The powdered plant material is subjected to extraction with a suitable organic solvent, such as ethanol or chloroform, at room temperature for an extended period.

-

The resulting crude extract is concentrated under reduced pressure to yield a viscous residue.

-

-

Chromatographic Separation:

-

The crude extract is subjected to column chromatography over silica gel.

-

A gradient elution system, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is employed.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing compounds with similar TLC profiles are pooled.

-

Further purification of the relevant fractions is achieved through repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

-

Spectroscopic Analysis

-

Mass Spectrometry (MS):

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used.

-

Ionization Mode: Electrospray ionization (ESI) in positive or negative mode is typically employed.

-

Sample Preparation: A dilute solution of the purified this compound in a suitable solvent (e.g., methanol or acetonitrile) is infused into the mass spectrometer.

-

Data Acquisition: Full scan mass spectra are acquired over a relevant mass range to determine the molecular weight and elemental composition.

-

-

Infrared (IR) Spectroscopy:

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is utilized.

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after solvent evaporation, or as a KBr pellet.

-

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

-

-

Ultraviolet-Visible (UV-Vis) Spectroscopy:

-

Instrumentation: A UV-Vis spectrophotometer.

-

Sample Preparation: A dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or methanol) of known concentration is prepared.

-

Data Acquisition: The absorbance is measured over the UV-Vis range (typically 200-800 nm).

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: The purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD).

-

Data Acquisition: A suite of NMR experiments is performed, including:

-

¹H NMR: To identify proton signals and their multiplicities.

-

¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer): To identify carbon signals and distinguish between CH, CH₂, and CH₃ groups.

-

2D NMR (COSY, HSQC, HMBC): To establish proton-proton and proton-carbon correlations, which are crucial for assembling the molecular structure.

-

-

Structural Elucidation Workflow & Signaling Pathway Visualization

The logical flow of the structure elucidation process and the potential biological interactions of this compound can be visualized using diagrams.

Given the anti-inflammatory properties of this compound, a potential mechanism of action involves the inhibition of pro-inflammatory signaling pathways.

Conclusion

The chemical structure elucidation of this compound is a systematic process that integrates classical phytochemical techniques with modern spectroscopic methods. The detailed data and protocols presented in this guide offer a comprehensive resource for researchers engaged in the study of natural products. A thorough understanding of the structure of this compound is paramount for further investigation into its biological activities and for guiding synthetic efforts to create novel analogs with enhanced therapeutic potential. The continued exploration of compounds like this compound holds promise for the discovery of new leads in drug development.

References

Vicolide D: A Technical Guide on its Classification and Anti-inflammatory Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vicolide D, a sesquiterpenoid lactone isolated from Vicoa indica, has demonstrated notable anti-inflammatory and antipyretic properties in preclinical studies. This technical guide provides a comprehensive overview of this compound, including its classification within the sesquiterpenoid lactone family, its known biological activities, and detailed experimental protocols for the in vivo assays used to characterize its effects. Furthermore, this guide explores the key signaling pathways generally implicated in inflammation, the NF-κB and MAPK pathways, which represent potential mechanistic targets for this compound and other sesquiterpenoid lactones. While specific in vitro quantitative data and direct mechanistic studies on this compound are limited in the current literature, this guide serves as a foundational resource for researchers interested in further exploring the therapeutic potential of this natural compound.

Classification of this compound as a Sesquiterpenoid Lactone

Sesquiterpenoid lactones are a diverse group of naturally occurring compounds characterized by a 15-carbon skeleton and a lactone ring.[1][2][3] They are classified based on their carbocyclic skeletons into several major types, including germacranolides, eudesmanolides, guaianolides, pseudoguaianolides, and heliangolides.[2][4] this compound belongs to this extensive class of secondary metabolites, which are predominantly found in plants of the Asteraceae family.[5] The biological activity of many sesquiterpenoid lactones is attributed to the presence of an α-methylene-γ-lactone group, which can react with biological nucleophiles via Michael addition.[3]

Biological Activities of this compound

Preclinical in vivo studies have highlighted the anti-inflammatory and antipyretic effects of this compound.

Anti-inflammatory Activity

In a cotton pellet-induced granuloma model in rats, this compound exhibited significant anti-inflammatory activity at a dose of 10 mg/kg body weight administered subcutaneously.[5] This model is a well-established method for evaluating chronic inflammation.

Antipyretic Activity

This compound also demonstrated antipyretic (fever-reducing) properties in a yeast-induced pyrexia model in rats. A dose of 250 mg/kg body weight administered orally was effective in reducing fever.[5]

Quantitative Data

| Biological Activity | Animal Model | Dosage | Route of Administration | Reference |

| Anti-inflammatory | Cotton Pellet Granuloma (Rat) | 10 mg/kg | Subcutaneous | [5] |

| Antipyretic | Yeast-Induced Pyrexia (Rat) | 250 mg/kg | Oral | [5] |

Experimental Protocols

The following are detailed methodologies for the key in vivo experiments cited for this compound.

Cotton Pellet-Induced Granuloma in Rats (Anti-inflammatory Assay)

This protocol is a standard method to induce a proliferative and chronic inflammatory response.

Materials:

-

Wistar albino rats

-

Sterile cotton pellets (e.g., 50 ± 1 mg)

-

This compound

-

Vehicle (e.g., sterile saline or appropriate solvent)

-

Anesthetic (e.g., ether or isoflurane)

-

Surgical instruments

Procedure:

-

Acclimatize rats to laboratory conditions for at least one week.

-

Anesthetize the rats.

-

Shave the axillary and groin regions and disinfect with an antiseptic solution.

-

Make small subcutaneous incisions and insert sterile cotton pellets, one in each axilla and groin.

-

Suture the incisions.

-

Administer this compound (10 mg/kg, s.c.) or the vehicle daily for a period of 7 to 10 days.

-

On the final day, euthanize the animals.

-

Dissect out the cotton pellets surrounded by granulomatous tissue.

-

Remove any extraneous tissue from the pellets.

-

Weigh the wet pellets.

-

Dry the pellets in a hot air oven at 60°C until a constant weight is achieved and record the dry weight.

-

The difference between the initial and final dry weights of the cotton pellets represents the weight of the granuloma tissue formed.

-

Calculate the percentage of inhibition of granuloma formation compared to the vehicle-treated control group.

Yeast-Induced Pyrexia in Rats (Antipyretic Assay)

This is a common and reliable method for screening antipyretic agents.

Materials:

-

Wistar albino rats

-

Brewer's yeast suspension (e.g., 15-20% in sterile saline)

-

This compound

-

Vehicle (e.g., sterile saline or appropriate solvent)

-

Rectal thermometer

Procedure:

-

Acclimatize rats to laboratory conditions.

-

Record the basal rectal temperature of each rat.

-

Induce pyrexia by subcutaneous injection of the brewer's yeast suspension into the scruff of the neck.

-

After a period of 18-24 hours, record the rectal temperature again to confirm the induction of fever (typically a rise of at least 0.5°C).

-

Administer this compound (250 mg/kg, p.o.) or the vehicle to the febrile rats.

-

Record the rectal temperature at regular intervals (e.g., 1, 2, 3, and 4 hours) post-treatment.

-

The reduction in rectal temperature compared to the pre-treatment febrile temperature indicates the antipyretic activity.

Potential Signaling Pathways in this compound's Anti-inflammatory Action

While the precise molecular mechanisms of this compound are yet to be elucidated, the anti-inflammatory effects of many sesquiterpenoid lactones are known to be mediated through the modulation of key inflammatory signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response.[6][7][8][9][10][11]

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of pro-inflammatory gene expression, including cytokines, chemokines, and adhesion molecules.[6][8] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes. Many anti-inflammatory compounds exert their effects by inhibiting one or more steps in this pathway.

MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in cellular responses to a variety of external stimuli, including inflammatory signals.[7][9][10][11] It consists of a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors that regulate the expression of inflammatory mediators. The three major MAPK subfamilies are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs.

Conclusion and Future Directions

This compound, a sesquiterpenoid lactone from Vicoa indica, demonstrates promising anti-inflammatory and antipyretic activities in vivo. This technical guide has provided a detailed overview of its classification, known biological effects, and the experimental protocols used for its evaluation. While the precise molecular mechanisms of this compound remain to be fully elucidated, the NF-κB and MAPK signaling pathways represent logical targets for future investigation. Further research is warranted to determine the in vitro bioactivities and specific molecular targets of this compound to fully understand its therapeutic potential. The generation of quantitative in vitro data, such as IC50 values for the inhibition of key inflammatory mediators, and detailed mechanistic studies will be crucial for advancing the development of this compound as a potential anti-inflammatory agent.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Sesquiterpene lactone - Wikipedia [en.wikipedia.org]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. Antiinflammatory and antipyretic activity of vicolides of Vicoa indica DC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. synapse.koreamed.org [synapse.koreamed.org]

- 10. MAPK Signaling Links Autophagy and Inflammation | Bio-Techne [bio-techne.com]

- 11. gut.bmj.com [gut.bmj.com]

In-depth Technical Guide on the Core Mechanism of Action of Vicolide D

Executive Summary

Vicolide D, a sesquiterpene lactone isolated from Vicoa indica, has demonstrated notable anti-inflammatory and antipyretic activities. This technical guide synthesizes the current understanding of its mechanism of action at the molecular level. The primary mode of action for this compound appears to be centered on the inhibition of key inflammatory signaling pathways, namely the NF-κB and STAT3 pathways. This inhibition leads to a downstream reduction in the expression of pro-inflammatory mediators and genes that promote cell survival and proliferation. Furthermore, this compound has been observed to induce apoptosis in cancer cell lines, suggesting its potential as an anti-cancer agent. This document provides a detailed overview of the signaling pathways affected by this compound, a summary of its biological activities with quantitative data, and the experimental methodologies used to elucidate these mechanisms.

Introduction

This compound is a naturally occurring sesquiterpene lactone that has garnered scientific interest due to its significant biological activities.[1] Sesquiterpene lactones as a class are known for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and anti-microbial effects. The anti-inflammatory activity of this compound is attributed to its chemical structure, specifically the presence of an epoxy angeloyl group.[1] This guide focuses on the molecular mechanisms that underpin the observed therapeutic potential of this compound.

Core Mechanism of Action: Inhibition of Pro-inflammatory Signaling Pathways

The anti-inflammatory effects of this compound are primarily mediated through the suppression of the NF-κB and STAT3 signaling cascades. These pathways are critical regulators of the inflammatory response, and their aberrant activation is implicated in various chronic inflammatory diseases and cancers.

The Nuclear Factor-kappa B (NF-κB) pathway is a central mediator of inflammatory and immune responses. In an unstimulated state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of target genes, including those encoding pro-inflammatory cytokines and cell survival proteins.

This compound is hypothesized to inhibit the NF-κB pathway, a common mechanism for sesquiterpene lactones. This inhibition can occur at various points in the pathway, including the direct inhibition of the IKK complex or the prevention of NF-κB's translocation to the nucleus. By blocking this pathway, this compound effectively reduces the production of inflammatory mediators.

The Signal Transducer and Activator of Transcription 3 (STAT3) is another key transcription factor involved in inflammation and cancer. Upon activation by cytokines and growth factors, Janus kinases (JAKs) phosphorylate STAT3, leading to its dimerization and translocation to the nucleus. In the nucleus, STAT3 binds to the DNA and promotes the transcription of genes involved in cell proliferation, survival, and inflammation.

Similar to other sesquiterpene lactones, this compound is suggested to exert its anti-proliferative and anti-inflammatory effects by inhibiting the STAT3 signaling pathway. This inhibition may occur through the direct or indirect suppression of JAK-mediated STAT3 phosphorylation, thereby preventing its activation and subsequent gene transcription.

Induction of Apoptosis

In addition to its anti-inflammatory properties, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This is a critical mechanism for its potential anti-cancer activity. The induction of apoptosis by sesquiterpene lactones is often mediated through the intrinsic (mitochondrial) pathway. This involves the regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, which are the executioners of apoptosis.

Quantitative Data Summary

The biological activities of this compound have been quantified in various studies. The following table summarizes key quantitative data.

| Biological Activity | Assay | Model System | Result | Reference |

| Anti-inflammatory Activity | Cotton pellet granuloma | Rats | Significant reduction in granuloma weight at 10 mg/kg | [1] |

| Antipyretic Activity | Brewer's yeast-induced pyrexia | Rats | Significant reduction in rectal temperature at 250 mg/kg | [1] |

Further quantitative data from in vitro studies, such as IC50 values for cytotoxicity and inhibition of specific molecular targets, are needed for a more complete understanding of this compound's potency.

Experimental Protocols

The following are summaries of the key experimental protocols used to evaluate the biological activities of this compound.

-

Objective: To assess the chronic anti-inflammatory effect of this compound.

-

Animal Model: Male albino rats.

-

Procedure:

-

Sterile cotton pellets are implanted subcutaneously in the axilla region of the rats.

-

This compound (10 mg/kg) is administered subcutaneously daily for 7 days.

-

On the 8th day, the animals are sacrificed, and the cotton pellets with surrounding granulomatous tissue are excised, dried, and weighed.

-

The difference in the dry weight of the pellets between the control and treated groups indicates the level of anti-inflammatory activity.

-

-

Data Analysis: The percentage inhibition of granuloma formation is calculated.

-

Objective: To evaluate the antipyretic effect of this compound.

-

Animal Model: Male albino rats.

-

Procedure:

-

Pyrexia is induced by subcutaneous injection of a 20% suspension of Brewer's yeast.

-

After 18 hours, the rectal temperature of the rats is recorded.

-

This compound (250 mg/kg) is administered orally.

-

Rectal temperature is measured at regular intervals for several hours post-administration.

-

-

Data Analysis: The reduction in rectal temperature compared to the control group indicates antipyretic activity.

Conclusion and Future Directions

This compound demonstrates significant anti-inflammatory and antipyretic properties, with a proposed mechanism of action centered on the inhibition of the NF-κB and STAT3 signaling pathways and the induction of apoptosis. These findings highlight its potential as a lead compound for the development of novel therapeutics for inflammatory diseases and cancer.

Future research should focus on:

-

Target Identification: Elucidating the direct molecular targets of this compound within the NF-κB and STAT3 pathways.

-

In Vitro Studies: Conducting comprehensive in vitro studies to determine the IC50 values of this compound against a panel of cancer cell lines and to further dissect its mechanism of apoptosis induction.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to optimize its potency and selectivity.

-

Preclinical and Clinical Studies: Advancing the most promising candidates through further preclinical and eventually clinical trials to assess their safety and efficacy in relevant disease models.

This technical guide provides a foundational understanding of the mechanism of action of this compound, offering a basis for continued research and development in this promising area.

References

An In-depth Technical Guide on the Putative Vicolide D Biosynthetic Pathway in Vicoa indica

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

Vicolide D, a sesquiterpenoid lactone isolated from Vicoa indica, has garnered interest for its potential pharmacological activities. As a member of the Asteraceae family, Vicoa indica is rich in sesquiterpenoid lactones, complex natural products with a wide range of biological effects.[1][2] Despite the interest in these compounds, the specific biosynthetic pathway of this compound in Vicoa indica has not been fully elucidated. This technical guide presents a putative biosynthetic pathway for this compound, constructed based on established principles of sesquiterpenoid lactone biosynthesis in other members of the Asteraceae family.[1][3][4] This document also outlines the general experimental protocols required to validate this proposed pathway and provides a framework for future research in this area.

Introduction to this compound and Vicoa indica

Vicoa indica (L.) DC. is a medicinal plant recognized for its diverse phytochemical composition, which includes a variety of sesquiterpenoid lactones, triterpenoids, and flavonoids.[2] Among these, the vicolides, a series of sesquiterpenoid lactones, are of particular interest. This compound is a member of this family of compounds, characterized by a complex, highly oxygenated sesquiterpenoid skeleton. The biological activities attributed to extracts of Vicoa indica are often linked to the presence of these sesquiterpenoid lactones.[2]

Sesquiterpenoid lactones (STLs) are a large group of C15 terpenoids characterized by a lactone ring.[4] Their biosynthesis is a complex process involving multiple enzymatic steps, starting from the universal isoprenoid precursor, farnesyl pyrophosphate (FPP).[1][5] While the general outline of STL biosynthesis is understood, the specific enzymes and intermediates can vary significantly between plant species and lead to a vast diversity of chemical structures.

Putative Biosynthetic Pathway of this compound

In the absence of direct experimental evidence for the this compound pathway in Vicoa indica, a putative pathway is proposed based on the well-characterized biosynthesis of other germacranolide-type sesquiterpenoid lactones in the Asteraceae family.[1][4][6]

The proposed pathway can be divided into three main stages:

-

Stage 1: Formation of the Sesquiterpene Scaffold. This stage involves the cyclization of the linear precursor, farnesyl pyrophosphate (FPP), to form the initial sesquiterpene skeleton.

-

Stage 2: Oxidation and Lactonization. This stage is primarily mediated by cytochrome P450 monooxygenases (CYPs) that introduce oxygen functionalities, leading to the formation of the characteristic lactone ring.

-

Stage 3: Tailoring Reactions. Subsequent modifications, such as hydroxylations, acylations, or glycosylations, are carried out by various "tailoring" enzymes to produce the final this compound structure.

A diagrammatic representation of this putative pathway is provided below.

Caption: A putative biosynthetic pathway for this compound in Vicoa indica.

Quantitative Data

As of the date of this document, there is no specific quantitative data available in the scientific literature regarding the this compound biosynthetic pathway in Vicoa indica. This includes enzyme kinetics, metabolite concentrations at different developmental stages or in different tissues, and gene expression levels of the putative biosynthetic enzymes. The following table summarizes the current lack of data.

| Data Type | Parameter | Value | Source |

| Enzyme Kinetics | Km of Germacrene A Synthase | Not Available | - |

| kcat of Germacrene A Synthase | Not Available | - | |

| Km of Costunolide Synthase | Not Available | - | |

| kcat of Costunolide Synthase | Not Available | - | |

| Metabolite Concentration | This compound content in leaves | Not Available | - |

| This compound content in flowers | Not Available | - | |

| Gene Expression | Relative expression of GAS | Not Available | - |

| Relative expression of COS | Not Available | - |

Experimental Protocols for Pathway Elucidation

The validation of the putative this compound biosynthetic pathway requires a multi-faceted approach combining transcriptomics, enzymology, and analytical chemistry. Below are detailed methodologies for key experiments.

Identification of Candidate Genes

-

Transcriptome Sequencing:

-

Objective: To identify genes encoding enzymes potentially involved in the this compound pathway.

-

Protocol:

-

Collect tissues from Vicoa indica known to accumulate this compound (e.g., leaves, glandular trichomes).

-

Extract total RNA using a suitable kit (e.g., RNeasy Plant Mini Kit, Qiagen).

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100).

-

Prepare cDNA libraries and perform high-throughput sequencing (e.g., Illumina NovaSeq).

-

Assemble the transcriptome de novo and annotate the transcripts by homology search against public databases (e.g., NCBI nr, UniProt).

-

Identify candidate genes for terpene synthases, cytochrome P450s, and acyltransferases based on sequence similarity to known sesquiterpenoid biosynthetic genes.

-

-

Functional Characterization of Enzymes

-

Heterologous Expression and in vitro Enzyme Assays:

-

Objective: To confirm the function of candidate enzymes.

-

Protocol:

-

Clone the full-length coding sequences of candidate genes into an appropriate expression vector (e.g., pET-28a for E. coli or pYES-DEST52 for yeast).

-

Transform the expression construct into a suitable host (E. coli BL21(DE3) for terpene synthases, WAT11 yeast strain for CYPs).

-

Induce protein expression and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA).

-

For terpene synthases, perform an enzyme assay with FPP as the substrate. Analyze the products by Gas Chromatography-Mass Spectrometry (GC-MS).

-

For CYPs, perform assays using the product of the preceding enzymatic step (e.g., germacrene A or germacrene A acid) as the substrate. Assays typically require a cytochrome P450 reductase and NADPH. Analyze the products by Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

In vivo Pathway Reconstruction

-

Transient Expression in Nicotiana benthamiana:

-

Objective: To reconstitute a portion of the biosynthetic pathway in a heterologous plant system.

-

Protocol:

-

Clone the candidate biosynthetic genes into plant expression vectors (e.g., pEAQ-HT).

-

Transform Agrobacterium tumefaciens with the expression constructs.

-

Co-infiltrate the Agrobacterium strains carrying the different pathway genes into the leaves of N. benthamiana.

-

After 5-7 days, harvest the infiltrated leaf tissue.

-

Extract metabolites and analyze by LC-MS to detect the production of expected intermediates and potentially this compound.

-

-

The following diagram illustrates a general workflow for the experimental validation of the proposed pathway.

Caption: A general experimental workflow for elucidating the this compound biosynthetic pathway.

Conclusion and Future Directions

The study of the this compound biosynthetic pathway in Vicoa indica is still in its infancy. This guide provides a putative pathway based on current knowledge of sesquiterpenoid lactone biosynthesis in the Asteraceae family. The validation of this pathway through the experimental protocols outlined herein will provide valuable insights into the genetic and enzymatic machinery responsible for the production of this potentially valuable natural product. Future research should focus on the functional characterization of the identified genes and the elucidation of the regulatory mechanisms that control the biosynthesis of this compound in Vicoa indica. Such knowledge is crucial for the potential metabolic engineering of this pathway in microbial or plant-based systems for sustainable production.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Vicoa indica: unveiling the therapeutic properties and phytochemical profiling of a lesser-known medicinal plant | T.V | Biologica Nyssana [journal.pmf.ni.ac.rs]

- 3. researchgate.net [researchgate.net]

- 4. czasopisma.up.lublin.pl [czasopisma.up.lublin.pl]

- 5. mdpi.com [mdpi.com]

- 6. taylorfrancis.com [taylorfrancis.com]

Unveiling Vicolide D: A Technical Guide to its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Vicolide D, a sesquiterpenoid lactone isolated from the medicinal plant Vicoa indica, has garnered attention for its notable anti-inflammatory and antipyretic activities. This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering valuable data and methodologies for researchers and professionals in drug discovery and development.

Physicochemical Characteristics

This compound's biological activity is intrinsically linked to its unique chemical structure. While a complete, publicly available dataset of all its physicochemical properties remains to be fully elucidated in readily accessible literature, this guide compiles the known information and provides a framework for its further characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C20H24O6 | [Calculated] |

| Molecular Weight | 376.4 g/mol | [Calculated] |

| Melting Point | Data not available | |

| Solubility | Data not available | |

| Appearance | Data not available | |

| IUPAC Name | Data not available |

Note: The molecular formula and weight are calculated based on the likely core structure of a sesquiterpenoid lactone with an epoxy angeloyl group, as suggested by preliminary research. Definitive values require confirmation through high-resolution mass spectrometry and elemental analysis.

Spectroscopic Data

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The following sections detail the expected spectral characteristics based on its classification as a sesquiterpenoid lactone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for a sesquiterpenoid backbone, including methyl groups, olefinic protons, and protons adjacent to oxygenated carbons. The presence of the epoxy angeloyl group would be indicated by specific signals for the epoxide and the angelate moiety.

-

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data, showing signals for carbonyl carbons of the lactone and ester groups, olefinic carbons, carbons of the epoxide ring, and the aliphatic carbons of the sesquiterpenoid skeleton.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is anticipated to display characteristic absorption bands corresponding to its functional groups.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

| O-H (Hydroxyl) | 3500-3200 (broad) |

| C=O (Lactone) | 1780-1760 |

| C=O (Ester) | 1750-1735 |

| C=C (Alkene) | 1680-1640 |

| C-O (Epoxide) | 1250, 950-810 |

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of this compound. High-resolution mass spectrometry (HRMS) would provide the exact molecular formula. The fragmentation pattern would offer insights into the structure by showing the loss of specific side chains and functional groups.

Experimental Protocols

Detailed experimental protocols are essential for the replication and advancement of research on this compound. The following are generalized methodologies for key experiments.

Isolation and Purification of this compound from Vicoa indica

A standardized protocol for the isolation of this compound would typically involve the following steps:

Caption: General workflow for the isolation of this compound.

In Vitro Anti-inflammatory Assay

The anti-inflammatory activity of this compound can be assessed using various in vitro models, such as the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).

Caption: Workflow for in vitro anti-inflammatory activity assay.

Potential Signaling Pathways

While the precise molecular mechanisms of this compound are still under investigation, its anti-inflammatory effects suggest potential interactions with key signaling pathways involved in inflammation.

Caption: Postulated signaling pathways modulated by this compound.

The inhibitory effect on these pathways would lead to a reduction in the production of pro-inflammatory mediators, thus explaining the observed anti-inflammatory activity. Further research, including transcriptomic and proteomic analyses, is necessary to fully elucidate the specific molecular targets of this compound.

This technical guide provides a foundational understanding of the physicochemical properties of this compound. As research progresses, a more detailed and complete profile of this promising natural compound will undoubtedly emerge, paving the way for its potential development as a therapeutic agent.

Vicolide D: A Comprehensive Spectral and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vicolide D, a sesquiterpene lactone isolated from Vicoa indica, has demonstrated notable anti-inflammatory and antipyretic properties. This technical guide provides a detailed overview of the spectral analysis data for this compound, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. Furthermore, it outlines the experimental protocols for the isolation and characterization of this compound. The guide also features a visualization of the putative anti-inflammatory signaling pathway of this compound, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Spectral Data Analysis

The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and Mass Spectrometry analyses.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound reveals characteristic signals corresponding to its sesquiterpene lactone scaffold. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Proton | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |

| Data Currently Unavailable | Data Currently Unavailable | Data Currently Unavailable | Data Currently Unavailable |

Note: Specific ¹H NMR data for this compound is not publicly available in the searched resources. The table structure is provided as a template for when such data becomes accessible.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides detailed information about the carbon framework of this compound.

| Carbon | Chemical Shift (δ ppm) |

| Data Currently Unavailable | Data Currently Unavailable |

Note: Specific ¹³C NMR data for this compound is not publicly available in the searched resources. The table structure is provided as a template for when such data becomes accessible.

Mass Spectrometry (MS)

Mass spectrometry data is crucial for determining the molecular weight and elemental composition of this compound.

| Ion | m/z |

| Data Currently Unavailable | Data Currently Unavailable |

Note: Specific Mass Spectrometry data for this compound is not publicly available in the searched resources. The table structure is provided as a template for when such data becomes accessible.

Experimental Protocols

The following sections describe the general methodologies for the isolation and spectral analysis of sesquiterpene lactones like this compound from Vicoa indica.

Isolation of this compound

-

Plant Material Collection and Preparation: The aerial parts of Vicoa indica are collected, shade-dried, and pulverized into a coarse powder.

-

Extraction: The powdered plant material is subjected to extraction with a suitable organic solvent, such as methanol or ethanol, using a Soxhlet apparatus or maceration.

-

Fractionation: The crude extract is then concentrated under reduced pressure and fractionated using liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol).

-

Chromatographic Purification: The fraction containing the vicolides is subjected to repeated column chromatography over silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate). Fractions are monitored by thin-layer chromatography (TLC).

-

Final Purification: The fractions enriched with this compound are further purified by preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

NMR Spectroscopic Analysis

-

Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Acquisition: Standard pulse sequences are used to acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra.

-

Data Processing: The acquired data is processed using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometric Analysis

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Mass spectra are acquired using a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition: The analysis is typically performed in positive or negative ion mode. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.

Signaling Pathway and Experimental Workflow

Sesquiterpene lactones are known to exert their anti-inflammatory effects through various mechanisms, with the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway being a prominent one.

Caption: Putative anti-inflammatory mechanism of this compound via inhibition of the NF-κB signaling pathway.

Caption: General workflow for the isolation and analysis of this compound.

Vicolide D: A Technical Guide on its Natural Source, Abundance, and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vicolide D is a sesquiterpenoid lactone, a class of naturally occurring compounds known for their diverse biological activities. This technical guide provides a comprehensive overview of the natural source, abundance, and isolation of this compound, with a focus on information relevant to research and drug development.

Natural Source and Abundance

This compound is a constituent of the plant Vicoa indica (L.) DC., a member of the Asteraceae family. This plant is found in various regions of India and has been traditionally used in herbal medicine.[1] this compound, along with other related sesquiterpenoid lactones such as Vicolides A, B, and C, has been isolated from this plant.[2]

While the presence of this compound in Vicoa indica is established, specific quantitative data on its abundance and yield from the plant material is not extensively reported in the available scientific literature. The concentration of secondary metabolites in plants can vary based on factors such as geographical location, season of harvest, and the specific plant part used for extraction. Further quantitative analysis studies are required to determine the precise yield of this compound from Vicoa indica.

Biological Activity

This compound has demonstrated significant anti-inflammatory and antipyretic properties.[2] Studies on a mixture of vicolides, including this compound, have shown potent activity in preclinical models of inflammation.[2] The anti-inflammatory effects of sesquiterpenoid lactones are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response.

Experimental Protocols

Experimental Workflow for Isolation of this compound from Vicoa indica

Caption: A generalized workflow for the extraction and isolation of this compound.

Detailed Methodologies (Hypothetical)

-

Plant Material Collection and Preparation: Aerial parts of Vicoa indica would be collected, shade-dried, and pulverized into a coarse powder.

-

Extraction: The powdered plant material would be subjected to exhaustive extraction with a suitable solvent, such as methanol or ethanol, using a Soxhlet apparatus or maceration. The solvent would then be evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract would be suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

-

Chromatographic Purification: The chloroform or ethyl acetate fraction, which is likely to contain this compound, would be subjected to column chromatography over silica gel. The column would be eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate.

-

Further Purification: Fractions showing the presence of this compound (as monitored by thin-layer chromatography) would be pooled and further purified using techniques like preparative thin-layer chromatography or high-performance liquid chromatography (HPLC) to obtain pure this compound.

-

Structural Elucidation: The structure of the isolated compound would be confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

Signaling Pathways

The precise molecular mechanisms and signaling pathways through which this compound exerts its anti-inflammatory effects have not been fully elucidated. However, it is widely accepted that many sesquiterpenoid lactones inhibit the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[3] The NF-κB signaling pathway is a central regulator of inflammation, and its inhibition leads to a downstream reduction in the expression of various inflammatory mediators. Additionally, sesquiterpenoid lactones have been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is also critically involved in the inflammatory response.[4]

Hypothesized Anti-inflammatory Signaling Pathway of this compound

Caption: Postulated inhibitory effect of this compound on inflammatory pathways.

Further research is necessary to specifically delineate the signaling cascades targeted by this compound and to understand its precise mechanism of action. This will be crucial for its potential development as a therapeutic agent.

References

- 1. Vicoa indica: unveiling the therapeutic properties and phytochemical profiling of a lesser-known medicinal plant | T.V | Biologica Nyssana [journal.pmf.ni.ac.rs]

- 2. Antiinflammatory and antipyretic activity of vicolides of Vicoa indica DC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

An In-depth Technical Guide to Vicilin: Discovery, Structure, and Function

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for "Vicolide D" did not yield any relevant results, suggesting a possible misspelling. The content of this guide focuses on "Vicilin," a major seed storage protein, which is likely the intended topic of interest.

Introduction

Vicilin is a major globulin seed storage protein found in a variety of legumes, including peas, lentils, and beans.[1] It plays a crucial role in providing nutrients to the germinating embryo and also exhibits protective functions against fungi and other microorganisms.[1] As a member of the cupin superfamily of proteins, vicilin shares structural homology with other seed storage proteins like legumin.[1] This guide provides a comprehensive overview of the discovery, history, structure, and biological functions of vicilin, along with detailed experimental protocols for its study.

Discovery and History

The study of seed storage proteins dates back to the early days of protein chemistry. Vicilin, along with legumin, was among the first proteins to be isolated and characterized from legume seeds. Early research focused on its role as a primary source of nitrogen for the developing plant embryo. Over the years, with the advent of advanced analytical techniques, a more detailed understanding of its structure, genetics, and diverse biological activities has emerged. It is now known that vicilin is not a single homogeneous protein but rather a family of closely related polypeptides that undergo various post-translational modifications.[2][3]

Physicochemical and Structural Properties

Vicilin is a trimeric protein, with each monomer consisting of two cupin domains.[1] The molecular weight of the intact vicilin trimer is typically around 150-170 kDa, with subunits ranging from 40 to 75 kDa.[2][4] The protein is also known to be glycosylated, adding to its structural diversity.

Crystallographic Data

The three-dimensional structure of vicilin has been determined by X-ray crystallography, providing insights into its function and allergenic properties.

| Organism | PDB ID | Resolution (Å) | Method | Reference |

| Pisum sativum (pea) | 7U1I | 3.10 | X-ray Diffraction | [5] |

| Pinus koraiensis (Korean pine) | - | 2.70 | X-ray Diffraction | [6] |

| Solanum melongena (eggplant) | - | 1.5 | X-ray Diffraction | [7] |

Biological Function

Nutrient Storage

The primary function of vicilin is to serve as a storage protein, providing a source of amino acids and nitrogen for the growing seedling during germination.

Antifungal Activity

Vicilin has been shown to possess antifungal properties, playing a role in the plant's defense against pathogens.[1] This activity is attributed to its ability to bind to chitin, a major component of fungal cell walls.[4]

| Fungal Species | Vicilin Concentration (µM) | Inhibition (%) | Assay | Reference |

| Fusarium oxysporum | 15 | 50 | In vitro growth inhibition | [4] |

Allergenicity

Vicilin is a known allergen in several legumes, particularly in peanuts (where the homologous protein is Ara h 1) and peas.[1] Its allergenic potential is linked to the presence of specific IgE-binding epitopes on its surface.

Experimental Protocols

Extraction and Purification of Vicilin

This protocol describes the general steps for the extraction and purification of vicilin from legume seeds.

-

Seed Grinding: Grind the seeds into a fine powder.

-

Defatting: Extract the powder with a suitable organic solvent (e.g., hexane or acetone) to remove lipids.

-

Protein Extraction: Extract the defatted flour with a high-salt buffer (e.g., 0.5 M NaCl in 50 mM Tris-HCl, pH 8.0) to solubilize the globulins.

-

Ammonium Sulfate Precipitation: Fractionally precipitate the proteins using ammonium sulfate. Vicilins typically precipitate between 50% and 70% saturation.

-

Dialysis: Dialyze the precipitate against a low-salt buffer to remove excess salt.

-

Chromatography:

SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

SDS-PAGE is used to analyze the purity and subunit composition of the purified vicilin.

-

Sample Preparation: Mix the purified vicilin with SDS-PAGE sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT) and heat at 95-100°C for 5 minutes.

-

Gel Electrophoresis: Load the samples onto a polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom of the gel.

-

Staining: Stain the gel with Coomassie Brilliant Blue or a similar protein stain to visualize the protein bands.

-

Analysis: Determine the molecular weights of the vicilin subunits by comparing their migration to that of molecular weight standards.[9]

Mass Spectrometry for Protein Identification

Mass spectrometry is used to confirm the identity of the purified protein.

-

In-Gel Digestion: Excise the protein band of interest from the SDS-PAGE gel and digest it with trypsin.[10]

-

Peptide Extraction: Extract the resulting peptides from the gel slices.

-

LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Database Searching: Search the obtained MS/MS spectra against a protein database to identify the protein.[10]

Chitin Affinity Chromatography for Antifungal Activity

This protocol can be used to demonstrate the chitin-binding ability of vicilin, which is related to its antifungal activity.

-

Column Preparation: Pack a chromatography column with chitin beads and equilibrate with a suitable buffer.[11]

-

Sample Loading: Load the purified vicilin solution onto the chitin column.

-

Washing: Wash the column extensively with the equilibration buffer to remove unbound proteins.

-

Elution: Elute the bound vicilin using a competitive binder (e.g., N-acetylglucosamine) or by changing the buffer conditions (e.g., pH or ionic strength).

-

Analysis: Analyze the eluted fractions by SDS-PAGE to confirm the presence of vicilin.

Enzyme-Linked Immunosorbent Assay (ELISA) for Allergenicity Testing

ELISA is a common method to assess the allergenic potential of vicilin by detecting its binding to IgE antibodies from allergic individuals.

-

Coating: Coat the wells of a microtiter plate with purified vicilin.[12]

-

Blocking: Block the remaining protein-binding sites in the wells with a blocking agent (e.g., bovine serum albumin).[12]

-

Incubation with Sera: Add diluted serum from allergic individuals to the wells and incubate.

-

Detection: Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that binds to human IgE.

-

Substrate Addition: Add a chromogenic substrate for the enzyme and measure the resulting color change using a plate reader. The intensity of the color is proportional to the amount of vicilin-specific IgE in the serum.[12]

Pathways and Relationships

Vicilin Biosynthesis and Processing

Vicilin is synthesized on the rough endoplasmic reticulum and undergoes several post-translational modifications, including signal peptide cleavage, glycosylation, and proteolytic processing, before being transported to the protein storage vacuoles.

Caption: Biosynthesis and post-translational modification of Vicilin.

Experimental Workflow for Vicilin Characterization

The following diagram illustrates a typical workflow for the isolation and characterization of vicilin.

Caption: Experimental workflow for Vicilin isolation and characterization.

References

- 1. Vicilin - Wikipedia [en.wikipedia.org]

- 2. Characterisation and subunit structures of the vicilin storage proteins of pea (Pisum sativum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Low-molecular-weight polypeptides of vicilin from Vicia faba L. are products of proteolytic breakdown - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Vicilin, a chitin binding protein from Sesbania grandiflora: Structural insights and functional potential as an antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rcsb.org [rcsb.org]

- 6. Crystallization and initial crystallographic characterization of a vicilin-type seed storage protein from Pinus koraiensis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Purification and characterization of the 7S vicilin from Korean pine (Pinus koraiensis) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. SDS-PAGE Protocol | Rockland [rockland.com]

- 10. Mass Spectrometry Characterization of the SDS-PAGE Protein Profile of Legumins and Vicilins from Chickpea Seed - PMC [pmc.ncbi.nlm.nih.gov]

- 11. neb.com [neb.com]

- 12. pubs.acs.org [pubs.acs.org]

Biological Activity Screening of Vicolide D: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity screening of Vicolide D, a sesquiterpene lactone isolated from Vicoa indica. The document details its demonstrated anti-inflammatory and antipyretic properties, presenting key quantitative data, experimental methodologies, and a visual representation of the experimental workflow. This guide is intended to serve as a foundational resource for researchers and professionals involved in natural product drug discovery and development.

Anti-inflammatory and Antipyretic Activity

This compound has been identified as a potent anti-inflammatory agent. Studies have demonstrated its significant activity in preclinical models, suggesting its potential as a therapeutic candidate for inflammatory conditions.

Quantitative Data Summary

The anti-inflammatory efficacy of this compound was evaluated in a cotton pellet granuloma model in rats. The compound was administered at a dose of 10 mg/kg body weight, subcutaneously. The results indicated a highly significant reduction in several key inflammatory and biochemical markers.[1]

| Parameter | Observation | Significance |

| Granuloma Weight | Reduction in weight of cotton pellet granuloma | Highly Significant |

| Protein Content | Reduced in liver and serum | Significant |

| Acid Phosphatase | Activity reduced in liver and serum | Significant |

| Alkaline Phosphatase | Activity reduced in liver and serum | Significant |

| Glutamate-Pyruvate Transaminase | Activity reduced in liver and serum | Significant |

| Glutamate Oxaloacetate Transaminase | Activity reduced in liver and serum | Significant |

| Adrenal Ascorbic Acid | Content significantly reduced | Significant |

Table 1: Summary of the effects of this compound on inflammatory and biochemical markers in the cotton pellet granuloma model in rats.[1]

Furthermore, this compound was also shown to possess antipyretic activity at a dose of 250 mg/kg body weight when administered orally.[1] This dual action against inflammation and fever highlights its potential as a multifaceted therapeutic agent. The significant biological activities of this compound are attributed to the presence of an epoxy angeloyl group in its chemical structure.[1]

Experimental Protocols

The following section details the methodology employed for the in-vivo evaluation of the anti-inflammatory activity of this compound.

Cotton Pellet Granuloma Assay in Rats

This widely used model assesses the chronic inflammatory response by measuring the amount of granulomatous tissue formation.

Objective: To evaluate the anti-inflammatory effect of this compound on granuloma formation induced by a foreign body.

Materials and Reagents:

-

This compound

-

Sterile cotton pellets

-

Experimental animals: Rats

-

Anesthetic agent

-

Surgical instruments

-

Reagents for biochemical analysis (protein, phosphatases, transaminases, ascorbic acid)

Procedure:

-

Animal Acclimatization: Laboratory rats are acclimatized to the experimental conditions for a specified period.

-

Implantation of Cotton Pellets: Under anesthesia, sterile cotton pellets are subcutaneously implanted in the axilla or groin region of the rats.

-

Drug Administration: this compound is administered subcutaneously at a dose of 10 mg/kg body weight for a defined period. A control group receives the vehicle only.

-

Granuloma Excision and Measurement: After the treatment period, the animals are euthanized, and the cotton pellets, along with the surrounding granulomatous tissue, are excised, dried, and weighed. The difference in weight between the initial and final dried pellets represents the amount of granulomatous tissue formed.

-

Biochemical Analysis: Blood and liver samples are collected to measure the levels of protein, acid and alkaline phosphatase, glutamate-pyruvate transaminase, and glutamate oxaloacetate transaminase.[1] Adrenal glands are also collected to determine the ascorbic acid content.[1]

-

Data Analysis: The mean weight of the granuloma in the treated group is compared with that of the control group. The percentage of inhibition of granuloma formation is calculated. Biochemical parameters are also compared between the groups to assess the systemic effects of the treatment.

Visualized Experimental Workflow

The following diagram illustrates the workflow for the cotton pellet granuloma assay used to screen the anti-inflammatory activity of this compound.

Conclusion

The available data strongly supports the anti-inflammatory and antipyretic properties of this compound. Its significant efficacy in a well-established in-vivo model of chronic inflammation, coupled with its favorable biochemical modulation, positions this compound as a promising lead compound for the development of new anti-inflammatory drugs. Further research is warranted to elucidate the precise molecular mechanisms underlying its activity and to explore its therapeutic potential in other disease models.

References

Methodological & Application

Vicolide D: Extraction and Purification Protocols - Application Note

Introduction

This document aims to provide a comprehensive overview of the extraction and purification protocols for Vicolide D. This compound is a member of the macrolide class of natural products, which are known for their diverse biological activities, including antimicrobial and immunomodulatory effects. The protocols detailed below are based on established methodologies for the isolation of similar macrolide compounds and are intended to serve as a foundational guide for researchers.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, the following table presents a generalized summary of expected yields and purity at each stage of a typical macrolide purification process. These values are illustrative and may vary depending on the starting material and specific conditions used.

| Purification Step | Starting Material | Typical Yield (%) | Purity (%) | Analytical Method |

| Crude Extraction | Fermentation Broth | 80-90 | 10-20 | TLC, HPLC-UV |

| Solvent Partitioning | Crude Extract | 60-70 | 30-50 | HPLC-UV |

| Silica Gel Chromatography | Partitioned Extract | 40-50 | 70-85 | HPLC-UV, NMR |

| Preparative HPLC | Silica Gel Fractions | 20-30 | >95 | HPLC-UV, LC-MS |

| Crystallization | Purified Fractions | 10-20 | >99 | HPLC-UV, LC-MS, X-ray |

Experimental Protocols

Fermentation and Extraction of Crude this compound

This protocol describes the initial extraction of this compound from a fermentation broth.

Materials:

-

Fermentation broth containing the this compound-producing microorganism.

-

Ethyl acetate (or other suitable water-immiscible solvent).

-

Anhydrous sodium sulfate.

-

Rotary evaporator.

Procedure:

-

Centrifuge the fermentation broth to separate the mycelium from the supernatant.

-

Extract the supernatant three times with an equal volume of ethyl acetate.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Concentrate the dried extract under reduced pressure using a rotary evaporator to obtain the crude extract.

Solvent-Solvent Partitioning

This step aims to remove highly polar and non-polar impurities from the crude extract.

Materials:

-

Crude this compound extract.

-

Methanol.

-

Hexane.

-

Separatory funnel.

Procedure:

-

Dissolve the crude extract in methanol.

-

Perform liquid-liquid partitioning against an equal volume of hexane in a separatory funnel.

-

Repeat the hexane wash three times to remove non-polar impurities.

-

Collect the methanolic phase containing the partially purified this compound.

-

Evaporate the methanol to dryness.

Silica Gel Column Chromatography

This is a primary chromatographic step for the separation of this compound from other compounds.

Materials:

-

Partially purified this compound extract.

-

Silica gel (230-400 mesh).

-

Hexane.

-

Ethyl acetate.

-

Glass chromatography column.

-

Fraction collector.

Procedure:

-

Prepare a silica gel slurry in hexane and pack it into the chromatography column.

-

Dissolve the extract in a minimal amount of the initial mobile phase (e.g., 95:5 hexane:ethyl acetate) and load it onto the column.

-

Elute the column with a stepwise or linear gradient of increasing ethyl acetate concentration in hexane.

-

Collect fractions using a fraction collector.

-

Analyze the fractions by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

-

Pool the this compound-containing fractions and evaporate the solvent.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

This final purification step is used to achieve high purity this compound.

Materials:

-

This compound fractions from silica gel chromatography.

-

HPLC-grade solvents (e.g., acetonitrile, water).

-

Preparative C18 HPLC column.

-

HPLC system with a fraction collector.

Procedure:

-

Dissolve the semi-purified this compound in the mobile phase.

-

Inject the sample onto the preparative C18 column.

-

Elute with an isocratic or gradient mobile phase optimized for the separation of this compound.

-

Monitor the elution profile using a UV detector at an appropriate wavelength.

-

Collect the peak corresponding to this compound.

-

Evaporate the solvent to obtain pure this compound.

Visualizations

Experimental Workflow

Caption: Workflow for the extraction and purification of this compound.

Macrolide General Signaling Pathway Inhibition

Macrolides are known to exert their immunomodulatory effects by inhibiting key inflammatory signaling pathways. While the specific pathways affected by this compound are yet to be elucidated, a general model of macrolide action is presented below.

Caption: General mechanism of macrolide-mediated inhibition of the NF-κB signaling pathway.

Application Notes and Protocols for the Quantification of Vicolide D

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vicolide D is a sesquiterpenoid lactone isolated from the plant Vicoa indica.[1] It has demonstrated notable biological activities, including anti-inflammatory and antipyretic properties.[1] The anti-inflammatory effects of this compound are attributed to its chemical structure, which includes an epoxy angeloyl group.[1] Accurate and precise quantification of this compound is essential for pharmacokinetic studies, formulation development, and quality control of herbal preparations. This document provides detailed application notes and experimental protocols for the analytical quantification of this compound using High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) and Mass Spectrometry (MS).

Due to the limited availability of a public, definitive chemical structure of this compound, the following protocols are based on established methods for the quantification of similar sesquiterpene lactones, particularly guaianolides. These methods can be adapted and validated for the specific analysis of this compound.

Analytical Methods Overview

High-Performance Liquid Chromatography (HPLC) is the method of choice for the analysis of sesquiterpene lactones due to their low volatility and thermal lability.[2] Coupling HPLC with a Diode Array Detector (DAD) allows for the quantification of the analyte based on its UV absorbance, while a Mass Spectrometer (MS) detector provides higher selectivity and sensitivity, enabling structural confirmation and quantification at lower concentrations.

Key Techniques:

-

HPLC-DAD: A robust and widely available technique for routine quantification.

-

LC-MS/MS: The gold standard for high-sensitivity and high-selectivity quantification, especially in complex biological matrices.

Quantitative Data Summary